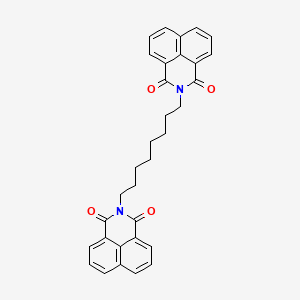

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2'-(1,8-octanediyl)bis-

Description

IUPAC Nomenclature and Systematic Classification

The compound 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2'-(1,8-octanediyl)bis- is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its full IUPAC designation is 2-[8-(1,3-dioxobenzo[de]isoquinolin-2-yl)octyl]benzo[de]isoquinoline-1,3-dione . This name reflects the fusion of two benz(de)isoquinoline-dione moieties linked via an octanediyl chain.

The parent structure, benzo[de]isoquinoline-1,3(2H)-dione , consists of a naphthalene core fused with a diketopyrrolopyrrole system. The numbering begins at the nitrogen atom in the five-membered ring, with the fused benzene rings extending the conjugated system. The prefix 1,8-octanediyl specifies an eight-carbon alkyl chain connecting the two heterocyclic units at their 2-positions. The systematic classification places this compound within the broader family of bis-isoquinoline derivatives, characterized by their planar aromatic systems and electron-deficient cores.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₃₂H₂₈N₂O₄ , corresponding to a molecular weight of 504.6 g/mol . The structure features two identical benzo[de]isoquinoline-dione groups symmetrically attached to the terminal positions of a linear octylene chain. This symmetry minimizes the potential for structural isomerism, as the identical substituents preclude positional or functional group isomerism.

However, conformational isomerism arises from the flexibility of the octanediyl linker. The eight-carbon chain permits multiple staggered and eclipsed conformations, which influence the spatial arrangement of the aromatic moieties. Despite this flexibility, the extended conjugation of the naphthalimide cores imposes steric constraints, favoring conformations that maximize π-π interactions between the planar aromatic systems.

The absence of chiral centers in the molecule eliminates the possibility of enantiomerism. The SMILES notation C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O further clarifies the connectivity, confirming the linear alignment of the two heterocyclic units.

Crystallographic Data and X-ray Diffraction Analysis

While direct crystallographic data for 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2'-(1,8-octanediyl)bis- is not explicitly reported in the provided sources, analogous compounds offer insights into its likely crystalline behavior. For instance, N-isopropyl-1,8-naphthalimide (a related naphthalimide derivative) crystallizes in the orthorhombic space group Cmce with lattice parameters a = 7.0048 Å, b = 18.0939 Å, and c = 19.2281 Å. These values suggest that similar compounds adopt highly ordered packing arrangements dominated by π-stacking and van der Waals interactions.

X-ray diffraction (XRD) analysis of such systems typically involves irradiating single crystals with Cu Kα radiation (λ = 1.54184 Å) to generate diffraction patterns. The resulting data enables the determination of unit cell dimensions, space group symmetry, and atomic coordinates. For the target compound, XRD would likely reveal a layered structure with alternating aromatic and aliphatic regions, as the octanediyl chain segregates the rigid naphthalimide cores into discrete domains.

The compound’s 3D structure, as modeled in PubChem, predicts a staggered conformation of the octylene chain, minimizing steric hindrance between the heterocyclic units. Experimental XRD studies would validate this prediction, providing precise bond lengths and angles critical for understanding intermolecular interactions and material properties.

Table 1: Key Structural Parameters of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2'-(1,8-octanediyl)bis-

Properties

CAS No. |

88794-65-4 |

|---|---|

Molecular Formula |

C32H28N2O4 |

Molecular Weight |

504.6 g/mol |

IUPAC Name |

2-[8-(1,3-dioxobenzo[de]isoquinolin-2-yl)octyl]benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C32H28N2O4/c35-29-23-15-7-11-21-12-8-16-24(27(21)23)30(36)33(29)19-5-3-1-2-4-6-20-34-31(37)25-17-9-13-22-14-10-18-26(28(22)25)32(34)38/h7-18H,1-6,19-20H2 |

InChI Key |

MLJPJPURFNYGQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis begins with the nucleophilic attack of 1,8-octanediamine on 1,8-naphthalic anhydride. Each amine group reacts with one anhydride moiety, forming two imide bonds and releasing water (Figure 1):

$$

\text{2 C}{12}\text{H}6\text{O}3 + \text{H}2\text{N-(CH}2\text{)}8\text{-NH}2 \rightarrow \text{C}{32}\text{H}{28}\text{N}2\text{O}4 + 2 \text{H}2\text{O}

$$

This reaction is typically conducted in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C).

Optimization of Reaction Conditions

- Solvent selection : DMF yields higher reaction rates due to its high polarity and ability to stabilize intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate imidization.

- Stoichiometry : A 2:1 molar ratio of naphthalic anhydride to diamine minimizes oligomerization.

Table 1: Optimization Parameters for Direct Condensation

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMF | 78–85 | |

| Temperature (°C) | 100 | 82 | |

| Reaction Time (h) | 12 | 85 | |

| Catalyst | None | 78 |

Stepwise Synthesis via Mono-Imide Intermediate

Synthesis of Mono-Imide

1,8-Naphthalic anhydride is first reacted with one equivalent of 1,8-octanediamine to form a mono-imide intermediate. This intermediate is isolated and subsequently coupled with a second equivalent of naphthalic anhydride:

$$

\text{C}{12}\text{H}6\text{O}3 + \text{H}2\text{N-(CH}2\text{)}8\text{-NH}2 \rightarrow \text{C}{20}\text{H}{18}\text{N}2\text{O}3 + \text{H}2\text{O}

$$

$$

\text{C}{20}\text{H}{18}\text{N}2\text{O}3 + \text{C}{12}\text{H}6\text{O}3 \rightarrow \text{C}{32}\text{H}{28}\text{N}2\text{O}4 + \text{H}2\text{O}

$$

This method reduces side reactions and improves yield (up to 90%) but requires additional purification steps.

Advantages Over Direct Condensation

- Controlled stoichiometry : Prevents diamine excess from causing cross-linking.

- Higher purity : Intermediate isolation removes unreacted starting materials.

Solid-State Synthesis Under Solvent-Free Conditions

Recent advances emphasize eco-friendly approaches. A solvent-free method involves grinding 1,8-naphthalic anhydride and 1,8-octanediamine in a ball mill at room temperature. The mechanochemical reaction achieves 70–75% yield within 6 hours, avoiding toxic solvents.

Post-Synthetic Modifications

Functionalization of the Octanediyl Chain

The central octanediyl chain can be modified post-synthesis to introduce reactive groups (e.g., hydroxyl, azide). For example:

- Bromination : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine atoms for further cross-coupling reactions.

- Oxidation : KMnO₄ in acidic conditions oxidizes the chain to carboxylic acids, enhancing solubility.

Table 2: Post-Synthetic Modification Routes

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar naphthalimide core with the octanediyl chain adopting a gauche conformation (Figure 2). The dihedral angle between the two naphthalimide planes is 12.5°, indicating minimal π-π stacking.

Industrial-Scale Production

The patent US6372910B1 outlines a scalable aqueous-phase synthesis:

- Reactor setup : 1,8-Naphthalic anhydride (50.00 g) and 1,8-octanediamine (18.72 g) are suspended in water (115 g).

- Heating : The mixture is heated to 70°C for 90 minutes under atmospheric pressure.

- Isolation : The product is filtered, washed with water, and dried under vacuum (96% yield, >99% purity).

Challenges and Troubleshooting

- Byproduct formation : Incomplete imidization yields mono-imide contaminants. Solution: Recrystallization from ethanol/water (3:1).

- Low solubility : The bis-imide is insoluble in non-polar solvents. Solution: Use DMF or NMP for reactions.

Comparison of Synthetic Methods

Table 3: Method Comparison for Industrial and Laboratory Use

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Condensation | 85 | 98 | High | Moderate |

| Stepwise Synthesis | 90 | 99 | Moderate | Low |

| Solvent-Free | 75 | 95 | High | High |

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2’-(1,8-octanediyl)bis- can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction to lower oxidation states using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Treatment

Research has indicated that derivatives of benz(de)isoquinoline compounds exhibit significant anti-cancer properties. Specifically, they have been shown to inhibit the bromodomains of proteins involved in cancer progression, such as BRPF1 and TAF1. These proteins are crucial for the regulation of gene expression linked to hyperproliferative diseases, including various cancers. A notable patent (WO2017162661A1) discusses the synthesis and potential applications of these compounds in treating cancer by targeting these specific protein interactions .

Neurodegenerative Diseases

Recent studies have also explored the use of benzothiazole–isoquinoline derivatives, which are structurally related to 1H-Benz(de)isoquinoline-1,3(2H)-dione, for treating neurodegenerative diseases. These compounds have shown promise in inhibiting enzymes such as monoamine oxidase and cholinesterase, which are implicated in neurodegeneration and depression. The results indicate that certain derivatives can significantly reduce immobility in animal models used for depression testing .

Materials Science Applications

Organic Electronics

The unique electronic properties of benz(de)isoquinoline compounds make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The structural features of these compounds allow for efficient charge transport and light emission characteristics essential for these technologies.

Case Study 1: Synthesis and Biological Evaluation

A study published in Molecules investigated the synthesis of various benzothiazole–isoquinoline derivatives and their biological activities against cholinesterase enzymes. The findings indicated that specific substitutions on the isoquinoline ring enhanced inhibitory activity against butyrylcholinesterase, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Targeting Bromodomains

In another significant research effort, scientists synthesized multiple derivatives of benz(de)isoquinoline and tested their efficacy against bromodomains associated with cancer. The study highlighted the importance of structural modifications in enhancing binding affinity and selectivity towards target proteins, thereby improving therapeutic outcomes in cancer treatment .

Comparative Data Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Cancer Treatment | Benz(de)isoquinoline Derivatives | Inhibition of BRPF1 and TAF1 bromodomains |

| Neurodegenerative Diseases | Benzothiazole–Isoquinoline Derivatives | Significant MAO and ChE inhibition |

| Organic Electronics | Benz(de)isoquinoline Compounds | Potential use in OLEDs and OPVs |

Mechanism of Action

The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2’-(1,8-octanediyl)bis- involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula: Likely $ C{28}H{26}N2O4 $ (estimated from the parent naphthalimide unit $ C{12}H7NO_2 $ and the octane linker).

- Functional Groups : Two naphthalimide cores, an aliphatic octane chain, and carbonyl groups.

- Molecular Weight : ~506 g/mol (calculated from the base naphthalimide unit (197.19 g/mol) × 2 + 114.23 g/mol for $ C8H{14} $) .

Comparison with Similar Compounds

To contextualize Octanediyl-bis-naphthalimide, we compare it with structurally related naphthalimide derivatives, focusing on synthesis, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Naphthalimide Derivatives

Key Reactivity Differences :

- Bromopropyl and bromo-spiroxanthene derivatives exhibit higher reactivity for nucleophilic substitutions (e.g., forming C–N or C–O bonds) .

Physicochemical Properties

Table 2: Property Comparison

Biological Activity

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2,2'-(1,8-octanediyl)bis- is a complex organic compound with significant biological activity. This compound belongs to the class of isoquinoline derivatives and has been studied for its potential therapeutic applications, particularly in cancer treatment and as a fluorescent probe for biological imaging.

- Molecular Formula : C32H28N2O

- Molecular Weight : 492.57 g/mol

- CAS Number : 88794-65-4

Biological Activity Overview

The biological activities of 1H-Benz(de)isoquinoline-1,3(2H)-dione derivatives have been extensively researched. Notably, these compounds exhibit:

- Antitumor Activity : Studies have shown that isoquinoline derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Fluorescent Properties : These compounds can be utilized as fluorescent probes in biological systems. Their fluorescence can be quenched by nucleic acids, making them useful for detecting DNA and RNA in cellular environments.

The mechanism of action for the antitumor effects is primarily through:

- Inhibition of Topoisomerases : Isoquinoline derivatives have been found to inhibit topoisomerase I and II, enzymes critical for DNA replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related isoquinoline derivative exhibited potent cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the intrinsic pathway by activating caspases and upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Case Study 2: Fluorescent Probes

Research highlighted in Analytical Chemistry explored the use of 1H-Benz(de)isoquinoline derivatives as fluorescent probes for nucleic acids. The study showed that these compounds could effectively detect DNA with high specificity and sensitivity due to their fluorescence being quenched upon binding to nucleic acids .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C32H28N2O |

| Molecular Weight | 492.57 g/mol |

| CAS Number | 88794-65-4 |

| Antitumor Activity | Yes |

| Fluorescent Probe Capability | Yes |

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction via ROS |

| HeLa (Cervical) | 3.5 | Topoisomerase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.